molecular formula C21H19N3O2 B11358237 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11358237
M. Wt: 345.4 g/mol
InChI Key: HXFCLZDJZWAMJB-UHFFFAOYSA-N
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Description

5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyloxy group attached to a benzylamine moiety, which is further linked to a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a phenol derivative.

    Attachment of Benzylamine Moiety: The benzylamine moiety can be attached through reductive amination, where a benzaldehyde derivative is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Benzylic alcohols, ketones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole core is known to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A simpler analog with similar core structure but lacking the benzyloxy and benzylamine groups.

    5-Acetoacetyl-Amino-Benzimidazolone: Contains an acetoacetyl group instead of the benzyloxy group, leading to different chemical properties and applications.

Uniqueness

The presence of the benzyloxy and benzylamine groups in 5-{[3-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological assays.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

5-[(3-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H19N3O2/c25-21-23-19-10-9-17(12-20(19)24-21)22-13-16-7-4-8-18(11-16)26-14-15-5-2-1-3-6-15/h1-12,22H,13-14H2,(H2,23,24,25)

InChI Key

HXFCLZDJZWAMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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